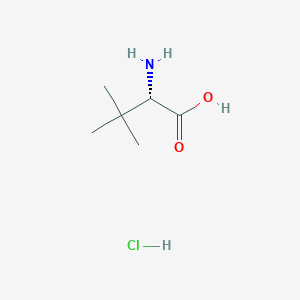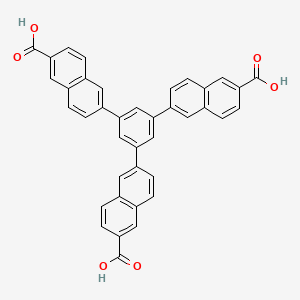
6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)
Descripción general
Descripción
“6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” is a chemical compound with the molecular formula C39H24O6 . It has a molecular weight of 588.60426 . This compound is used in the research of 3d-Carboxylic MOFs Linkers .
Molecular Structure Analysis
The molecular structure of “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” consists of a benzene ring with three 2-naphthoic acid groups attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” are not fully detailed in the available resources .
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Coordination Polymers
“6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” serves as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit intriguing properties due to their porous structures, tunable pore sizes, and potential applications in gas storage, separation, and catalysis .
Hydrogen-Bonded Organic Frameworks (HOFs)
The compound can also be used to fabricate hydrogen-bonded organic frameworks (HOFs). These materials offer unique structural diversity and may find applications in areas such as drug delivery, sensing, and molecular recognition .
Photoluminescent Materials
Due to its aromatic core and naphthoic acid moieties, “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” exhibits photoluminescent properties. Researchers explore its potential as a luminescent probe, sensor, or component in optoelectronic devices .
Supramolecular Chemistry and Host-Guest Interactions
The tritopic nature of this compound allows it to engage in supramolecular interactions. Scientists investigate its ability to form host-guest complexes, molecular recognition, and self-assembly phenomena. Applications include drug delivery carriers and molecular switches .
Biomedical Applications
While research is ongoing, the compound’s unique structure and properties make it an interesting candidate for drug delivery systems, imaging agents, or therapeutic agents. Its potential lies in targeted drug release and disease-specific imaging .
Materials Science and Nanotechnology
Researchers explore the incorporation of “6,6’,6’'-(Benzene-1,3,5-triyl)tris(2-naphthoic acid)” into functional materials, such as luminescent coatings, sensors, and nanocomposites. Its rigid framework and π-conjugated system contribute to material stability and electronic properties .
Catalysis and Green Chemistry
The ligand’s carboxylic acid groups can coordinate with metal ions, leading to potential catalytic applications. Researchers investigate its role in green synthesis, oxidation reactions, and sustainable chemistry .
Organic Synthesis and Ligand Design
Beyond applications, the compound’s synthesis and ligand design principles are essential. Understanding its reactivity and coordination modes aids in designing novel ligands for various applications in coordination chemistry .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24O6/c40-37(41)31-10-7-22-13-28(4-1-25(22)16-31)34-19-35(29-5-2-26-17-32(38(42)43)11-8-23(26)14-29)21-36(20-34)30-6-3-27-18-33(39(44)45)12-9-24(27)15-30/h1-21H,(H,40,41)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTROUXWDAQESAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)
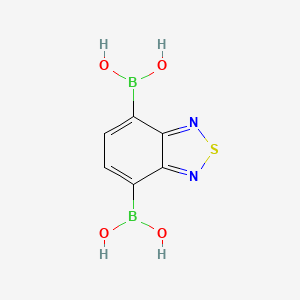

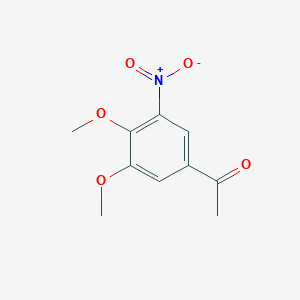
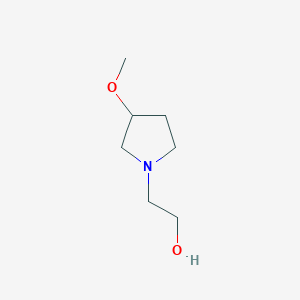


![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)

![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)

![(3-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid](/img/structure/B3177217.png)
